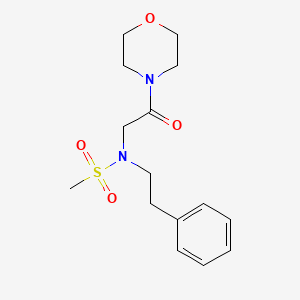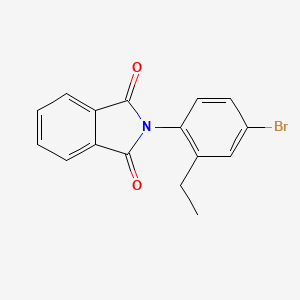
3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is a member of the acrylamide family and has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX-2 activity, this compound may reduce pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are mediators of pain and inflammation. Additionally, it has been shown to inhibit the growth of cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide in lab experiments is its potential as an anti-inflammatory and analgesic agent. This makes it a useful tool for studying pain and inflammation-related disorders. Additionally, its potential as an anticancer agent makes it a useful tool for studying cancer biology. However, one limitation of using this compound in lab experiments is its potential toxicity. More research is needed to fully understand the toxicity of this compound and its effects on living organisms.
Future Directions
There are a number of future directions for research on 3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide. One direction is to further study its potential as an anti-inflammatory and analgesic agent for the treatment of pain and inflammation-related disorders. Another direction is to study its potential as an anticancer agent and to further understand its mechanism of action in inhibiting cancer cell growth. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity.
Synthesis Methods
The synthesis of 3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide involves a series of chemical reactions. The starting material is 4-bromobenzaldehyde, which is reacted with 2-amino-5-ethyl-1,3,4-thiadiazole to form 4-(2-amino-5-ethyl-1,3,4-thiadiazol-4-yl)benzaldehyde. This intermediate is then reacted with acryloyl chloride to form the final product, this compound.
Scientific Research Applications
3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has been studied extensively for its potential applications in medicine and pharmacology. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3OS/c1-2-12-16-17-13(19-12)15-11(18)8-5-9-3-6-10(14)7-4-9/h3-8H,2H2,1H3,(H,15,17,18)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGWVDANIWUYFQ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5738470.png)
![2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5738474.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5738481.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5738483.png)





![{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide](/img/structure/B5738520.png)



